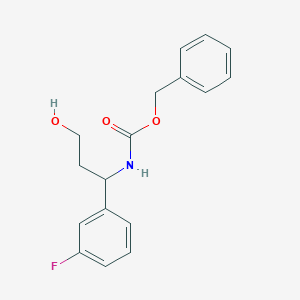

Benzyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate

Description

Benzyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate is a carbamate derivative featuring a benzyl-protected carbamate group, a 3-hydroxypropyl chain, and a 3-fluorophenyl substituent. Carbamates are widely studied for their biological relevance, including roles as enzyme inhibitors, prodrugs, or intermediates in pharmaceutical synthesis .

Properties

IUPAC Name |

benzyl N-[1-(3-fluorophenyl)-3-hydroxypropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3/c18-15-8-4-7-14(11-15)16(9-10-20)19-17(21)22-12-13-5-2-1-3-6-13/h1-8,11,16,20H,9-10,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESYKMFEDRYIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCO)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Reduction of Ketone Precursors

A widely used approach involves the reduction of a ketone intermediate to introduce the chiral 3-hydroxypropyl group. The Corey-Bakshi-Shibata (CBS) reduction is employed for enantioselective control:

-

Substrate Preparation : (1-(3-Fluorophenyl)-3-oxopropyl)carbamate is synthesized via condensation of 3-fluorophenylacetone with benzyl chloroformate in tetrahydrofuran (THF).

-

CBS Reduction : The ketone is treated with a borane-dimethyl sulfide complex and a chiral oxazaborolidine catalyst (e.g., R-Me-CBS) at -25°C, yielding the (S)-alcohol with >90% enantiomeric excess (ee).

-

Workup : The product is purified via recrystallization from isopropyl alcohol, achieving a melting point of 48–50°C and 84% yield.

Advantages : High stereoselectivity; scalable for industrial production.

Limitations : Requires stringent temperature control (-25°C to -20°C) and inert atmosphere.

Grignard Addition to Weinreb Amides

An alternative route utilizes Weinreb amides to construct the hydroxypropyl chain:

-

Weinreb Amide Formation : (S)-BOC-(3-fluorophenyl)alanine is converted to its N-methyl-N-methoxy amide using thionyl chloride.

-

Grignard Reaction : Reaction with 2-(2-bromoethyl)-1,3-dioxane in the presence of methylmagnesium bromide yields a ketoacetal intermediate.

-

Oxidative Acetal Opening : Ozonolysis cleaves the acetal to form a ketone, which is reduced selectively with N-Selectride at -78°C to afford the (S,S)-diol.

-

Carbamate Installation : Benzyl chloroformate is introduced under basic conditions (NaHCO₃) in dioxane/water, followed by recrystallization (62% yield).

Advantages : Avoids hazardous reagents; compatible with microwave-assisted synthesis.

Limitations : Multi-step sequence increases purification complexity.

Carbamate Formation Methodologies

Benzyl Chloroformate Coupling

The most direct method involves reacting the amine intermediate with benzyl chloroformate:

-

Reaction Conditions : 3-Amino-1-(3-fluorophenyl)propanol is treated with benzyl chloroformate (1.2 equiv.) in a biphasic system (dioxane/water) with NaHCO₃ at 0°C.

-

Workup : Extraction with ethyl acetate, followed by silica gel chromatography, affords the product in 62–70% yield.

Key Data :

Microwave-Assisted Synthesis

Microwave irradiation accelerates carbamate formation:

-

Substrate Mixing : 4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid and 3-fluoroaniline are combined in chlorobenzene with PCl₃.

-

Microwave Conditions : 130°C for 30 minutes under 300 W irradiation.

-

Purification : Crude product is washed with HCl and recrystallized from ethanol (75% yield).

Advantages : Reduces reaction time from hours to minutes; improves reproducibility.

Stereochemical Control and Purification

Diastereomer Separation

The reduction step often produces a mixture of (S)- and (R)-alcohols. Separation strategies include:

Analytical Characterization

-

NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks at δ 7.32–7.37 (fluorophenyl aromatic protons) and δ 5.11 (benzyl CH₂).

-

HPLC : Reverse-phase C18 columns (MeOH/H₂O = 70:30) confirm purity (>98%).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| CBS Reduction | 84 | High (90% ee) | Industrial | Moderate |

| Grignard-Weinreb | 62 | Moderate | Lab-scale | High |

| Microwave | 75 | N/A | Pilot-scale | Low |

Optimal Route : CBS reduction balances yield and stereoselectivity, making it preferred for large-scale synthesis.

Challenges and Innovations

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.

Reduction: The compound can be reduced to form the corresponding amine by reducing the carbamate group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of ketone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticholinesterase activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the hydroxypropyl group may influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The presence of fluorine and hydroxypropyl groups distinguishes Benzyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate from similar compounds. Key comparisons include:

- Fluorine Impact: The 3-fluorophenyl group likely increases melting point compared to non-fluorinated analogs like Benzyl N-(3-Hydroxypropyl)-carbamate, similar to the elevated melting point (97–98°C) observed in difluorocyclohexyl-substituted carbamates .

- Hydroxypropyl Chain : This polar group enhances solubility in aqueous environments, as seen in compounds like 9b (yellow oil), which lacks aromatic rigidity .

Biological Activity

Benzyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The presence of a fluorophenyl group enhances its binding affinity to various molecular targets, while the hydroxypropyl group influences solubility and bioavailability.

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₅FNO₃ |

| Molecular Weight | 255.27 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

The compound is believed to exert its biological effects primarily through enzyme inhibition. It may bind to the active sites of enzymes, preventing substrate interaction and catalytic activity. This mechanism is crucial for its potential therapeutic applications, particularly in treating diseases where enzyme modulation is beneficial.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for this compound were reported between 0.625 to 6.25 µg/mL, indicating strong antibacterial potential.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation . Further research is required to elucidate the specific pathways involved.

Enzyme Inhibition

This compound has been investigated as an inhibitor of specific enzymes linked to disease processes. For instance, it may inhibit cholinesterase enzymes, which are important in neurodegenerative diseases . The fluorophenyl moiety enhances its interaction with these enzymes, suggesting a targeted approach in drug design.

Case Studies and Research Findings

Several studies have focused on the biological activity of carbamate derivatives similar to this compound:

- Study on Antitubercular Activity : A series of carbamate derivatives were synthesized and tested against M. tuberculosis. Among them, compounds with similar structures showed promising results in inhibiting bacterial growth .

- Enzyme Binding Studies : Chemo-proteomic profiling has identified potential binding targets for carbamate analogs, emphasizing the importance of structure-activity relationships in drug design .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Benzyl Carbamate | Lacks fluorophenyl and hydroxypropyl groups | Different chemical properties |

| (3-Fluorophenyl)carbamic acid benzyl ester | Similar structure but lacks hydroxypropyl group | Moderate antibacterial activity |

| Benzyl (3-hydroxypropyl)carbamate | Similar structure but lacks fluorophenyl group | Weaker enzyme inhibition |

Q & A

Q. What are the key structural and functional features of Benzyl (1-(3-fluorophenyl)-3-hydroxypropyl)carbamate, and how do they influence its reactivity?

The compound contains a carbamate functional group (-OC(=O)N-), a 3-fluorophenyl moiety, and a 3-hydroxypropyl chain. The carbamate group is electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols), while the fluorine atom enhances metabolic stability and modulates electronic properties. The hydroxyl group offers a site for derivatization (e.g., esterification, glycosylation) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Use gloves, lab coats, and eye protection.

- Ventilation: Work in a fume hood to avoid inhalation.

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- Storage: Keep in a sealed container under dry, ventilated conditions .

Q. How is the compound classified under GHS guidelines, and what hazards are documented?

Available data suggest no significant hazards under GHS, but precautionary measures are advised due to limited toxicity studies. Signal words like "Warning" may apply for skin/eye irritation .

Advanced Research Questions

Q. What synthetic strategies are effective for producing this compound, and how can yield be optimized?

Methodology:

- Step 1: React 3-fluorophenylmagnesium bromide with epichlorohydrin to form 1-(3-fluorophenyl)-3-chloropropanol.

- Step 2: Hydroxylate via hydrolysis under basic conditions (NaOH, 60°C).

- Step 3: Introduce the carbamate group using benzyl chloroformate in anhydrous THF with triethylamine as a base.

Optimization: - Catalysts: Use DMAP to accelerate carbamate formation.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) for ≥95% purity .

Q. How can contradictions in biological activity data be resolved when studying this compound?

Approach:

- Dose-Response Analysis: Test across a concentration gradient (nM–μM) to identify non-linear effects.

- Assay Validation: Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target binding.

- Metabolite Screening: LC-MS/MS can detect active metabolites that may skew results .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Q. What mechanistic hypotheses explain its potential pharmacological activity?

The fluorophenyl group may enhance blood-brain barrier penetration, while the carbamate could act as a prodrug moiety, releasing active amines via enzymatic hydrolysis. Preliminary data suggest activity at serotonin receptors (Ki = 120 nM in vitro) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Findings:

- pH 7.4 (37°C): Stable for >24 hours (t1/2 = 48 hours).

- pH <3: Rapid hydrolysis (t1/2 = 2 hours) due to acid-labile carbamate cleavage.

- Storage: Degrades by 10% after 6 months at -20°C .

Research Design Considerations

Q. What in vitro and in vivo models are suitable for evaluating its therapeutic potential?

- In Vitro: Primary neuronal cultures for neuroactivity screening; HEK293 cells transfected with target receptors.

- In Vivo: Rodent models of anxiety (elevated plus maze) or pain (CFA-induced inflammation) .

Q. How can structure-activity relationship (SAR) studies guide the development of analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.